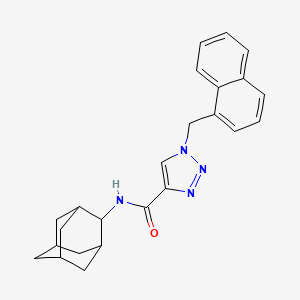![molecular formula C19H21NO5 B5124726 ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)
ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as EMA-01 and is a member of the benzoate ester family. EMA-01 has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of EMA-01 is not fully understood. However, it has been reported to inhibit the activation of NF-κB, a transcription factor involved in inflammation. EMA-01 has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, EMA-01 has been reported to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
EMA-01 has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. EMA-01 has also been reported to inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, EMA-01 has been shown to induce apoptosis in cancer cells and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
EMA-01 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This makes it a potential therapeutic agent for various diseases. Another advantage is that it can be synthesized using various methods and has been reported to yield high purity. However, one limitation is that the mechanism of action of EMA-01 is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of EMA-01.
Zukünftige Richtungen
There are several future directions for the study of EMA-01. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-oxidant properties. Another direction is to determine the optimal dosage and administration of EMA-01. Additionally, further studies are needed to fully understand the mechanism of action of EMA-01 and its potential as a therapeutic agent for various diseases.
Synthesemethoden
EMA-01 can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with ethyl 2-(4-methoxyphenoxy)propanoate in the presence of a coupling agent. Another method involves the reaction of 3-aminobenzoic acid with 2-(4-methoxyphenoxy)propanoyl chloride in the presence of a base. Both methods have been reported to yield EMA-01 in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
EMA-01 has been extensively studied for its potential as a therapeutic agent. It has been reported to have anti-inflammatory, anti-tumor, and anti-oxidant properties. EMA-01 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. Additionally, EMA-01 has been shown to scavenge free radicals and protect against oxidative stress.
Eigenschaften
IUPAC Name |
ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-24-19(22)14-6-5-7-15(12-14)20-18(21)13(2)25-17-10-8-16(23-3)9-11-17/h5-13H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFAZOTZQPJMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[2-(4-methoxyphenoxy)propanoylamino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)
![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)

![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)


![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)

![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
